(R)-1-Benzyl-3-(pyrrolidin-3-yl)urea hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“®-1-Benzyl-3-(pyrrolidin-3-yl)urea hydrochloride” is a chemical compound with a molecular weight of 165.62 . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as “®-1-Benzyl-3-(pyrrolidin-3-yl)urea hydrochloride”, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “®-1-Benzyl-3-(pyrrolidin-3-yl)urea hydrochloride” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis
“®-1-Benzyl-3-(pyrrolidin-3-yl)urea hydrochloride” is a powder with a molecular weight of 165.62 .Scientific Research Applications
Drug Discovery and Development
The pyrrolidine ring, a core component of ®-1-Benzyl-3-(pyrrolidin-3-yl)urea hydrochloride, is widely used in medicinal chemistry due to its ability to efficiently explore pharmacophore space and contribute to the stereochemistry of molecules . This compound can serve as a versatile scaffold for developing novel biologically active compounds with potential therapeutic effects.
Pharmacokinetics Optimization
In drug design, the introduction of pyrrolidine structures has been utilized to modify physicochemical parameters, thereby optimizing the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles of drug candidates .
Stereochemistry Research
The stereogenicity of the pyrrolidine ring allows for the exploration of different stereoisomers and their biological profiles. This is crucial in understanding the binding modes of drug candidates to enantioselective proteins .
Synthetic Chemistry
®-1-Benzyl-3-(pyrrolidin-3-yl)urea hydrochloride can be used in synthetic strategies, either by constructing the pyrrolidine ring from different cyclic or acyclic precursors or by functionalizing preformed pyrrolidine rings, such as proline derivatives .
Biological Activity Studies
The compound’s structure allows for the investigation of steric factors on biological activity, including structure-activity relationship (SAR) studies to understand how different substituents affect the biological efficacy of molecules .
Safety and Hazard Analysis
As part of safety data sheets, ®-1-Benzyl-3-(pyrrolidin-3-yl)urea hydrochloride is analyzed for its potential hazards, appropriate handling, storage conditions, and first-aid measures in case of accidental exposure .
Environmental Impact Studies
Research into the environmental impact of chemical spills involves studying compounds like ®-1-Benzyl-3-(pyrrolidin-3-yl)urea hydrochloride to develop containment and cleaning strategies, as well as preventive measures for secondary accidents .
Chemical Safety Management
This compound is also relevant in the context of chemical safety management, where its properties are assessed to ensure safe handling and to establish protective measures against fire and explosion risks .
Safety and Hazards
The safety data sheet for a similar compound, “®-1-(3-Fluorobenzyl)-3-(pyrrolidin-3-yl)urea hydrochloride”, suggests that it should be handled with care. In case of inhalation, skin or eye contact, or if swallowed, medical advice should be sought . It should be kept away from heat, sparks, open flames, and hot surfaces .
Future Directions
The future directions for the research and development of “®-1-Benzyl-3-(pyrrolidin-3-yl)urea hydrochloride” and similar pyrrolidine derivatives could involve the design of new compounds with different biological profiles . This could be achieved by modifying the spatial orientation of substituents and exploring different stereoisomers .
properties
IUPAC Name |
1-benzyl-3-[(3R)-pyrrolidin-3-yl]urea;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O.ClH/c16-12(15-11-6-7-13-9-11)14-8-10-4-2-1-3-5-10;/h1-5,11,13H,6-9H2,(H2,14,15,16);1H/t11-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJANMRCXKEPID-RFVHGSKJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC(=O)NCC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1NC(=O)NCC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-Benzyl-3-(pyrrolidin-3-yl)urea hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.